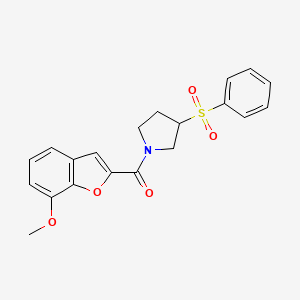

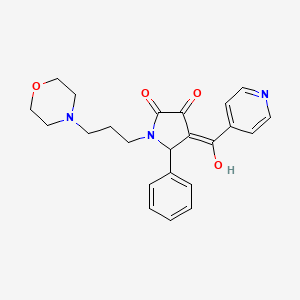

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has shown promising results in the treatment of various diseases, and its unique chemical structure makes it an attractive candidate for further research.

Scientific Research Applications

Matrix Metalloproteinase (MMP) Inhibitors in Tissue Damage

Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been designed to affect inflammatory/oxidative processes involving free radicals, nuclear factor κB (NF-κB), and MMPs. These compounds, through docking studies, showed potential wound healing effects by inhibiting MMP-9 at nanomolar levels, suggesting a promising application in tissue damage and inflammation treatment (Incerti et al., 2018).

β-Lithiations of Carboxamides

Research on N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide demonstrated its utility in organic synthesis, particularly through β-lithiation reactions. This process forms a dianion, which upon treatment with various reagents, yields substituted products, showing the compound's role in facilitating diverse chemical syntheses (Katritzky et al., 1993).

Antimicrobial and Anti-inflammatory Applications

Synthesis and characterization of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have revealed their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro activities. These compounds showed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, positioning them as candidates for multifunctional therapeutic applications (Zablotskaya et al., 2013).

Synthesis and Characterization for Material Science

The synthesis and full characterization of novel compounds for potential applications in material science have been documented. These studies involve structural analysis and exploration of their physical properties, potentially contributing to the development of new materials with unique characteristics (Manolov et al., 2021).

Development of Multifunctional Materials

Research on the oxidation of Blatter radicals to benzotriazin-7(H)-one, followed by amination and acyl- or aroylation, leading to the synthesis of thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls, has opened avenues in the creation of air-stable, highly delocalized radicals. These compounds exhibit good reversible electrochemical behavior, indicating their potential as multifunctional materials (Berezin et al., 2012).

properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c1-8(11(19)15-13-14-6-7-21-13)18-12(20)9-4-2-3-5-10(9)16-17-18/h2-8H,1H3,(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMRWWVHCUYLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)

![N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2560476.png)

![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)

![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B2560490.png)

![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2560491.png)

![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)

![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)